molecular formula C19H19ClN2O2 B6121931 7-chloro-3,5-dimethyl-N-(1-pyridin-3-ylpropan-2-yl)-1-benzofuran-2-carboxamide

7-chloro-3,5-dimethyl-N-(1-pyridin-3-ylpropan-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B6121931
M. Wt: 342.8 g/mol
InChI Key: NEJWRRSWYRPQPR-UHFFFAOYSA-N
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Description

7-chloro-3,5-dimethyl-N-(1-pyridin-3-ylpropan-2-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3,5-dimethyl-N-(1-pyridin-3-ylpropan-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include substituted benzofurans, chlorinating agents, and pyridine derivatives. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated or ketone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine or alcohol derivatives.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, and solvents like acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated benzofuran derivatives, while substitution reactions could produce a variety of substituted benzofurans.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide
  • 3,5-dimethyl-N-(1-pyridin-3-ylpropan-2-yl)-1-benzofuran-2-carboxamide
  • 7-chloro-1-benzofuran-2-carboxamide

Uniqueness

The unique structural features of 7-chloro-3,5-dimethyl-N-(1-pyridin-3-ylpropan-2-yl)-1-benzofuran-2-carboxamide, such as the specific substitution pattern on the benzofuran ring and the presence of the pyridine moiety, might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

7-chloro-3,5-dimethyl-N-(1-pyridin-3-ylpropan-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-11-7-15-13(3)17(24-18(15)16(20)8-11)19(23)22-12(2)9-14-5-4-6-21-10-14/h4-8,10,12H,9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJWRRSWYRPQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NC(C)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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